1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-8-22(11-16)18(23)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSPROKKKWUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound with a complex molecular structure that includes a pyrrolidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 275.35 g/mol. The structure features:
- A pyrrolidine ring , which is known for its role in various biological activities.
- A 2,6-dimethylpyrimidine group that may interact with biological targets through hydrogen bonding.
- A 4-fluorophenyl substituent that could enhance lipophilicity and biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : Pyrimidine derivatives are known to interact with nucleic acids and enzymes, potentially influencing various biochemical pathways such as nucleic acid synthesis and enzyme inhibition.
- Hydrogen Bonding : The structural components allow for hydrogen bonding and stacking interactions, facilitating binding to biological targets.
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
| Biological Target | Activity | IC50 Value (μM) |
|---|---|---|
| Cholinesterase Inhibition | Moderate | 0.466 ± 0.121 |
| Antiviral Activity | Significant | 0.71 |
| GnRH Receptor Antagonism | Potent | Not specified |
The compound has shown promising results as a cholinesterase inhibitor, which is relevant in the context of Alzheimer's disease treatment. Its antiviral activity indicates potential applications in infectious disease management.
Case Studies
- Cholinesterase Inhibition : Research has demonstrated that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for Alzheimer's therapy. The IC50 values indicate effective inhibition rates comparable to established drugs.
- Antiviral Activity : A study involving derivatives of this compound revealed significant antiviral properties, with some compounds achieving IC50 values as low as 0.71 μM against specific viral targets, suggesting strong potential for further development in antiviral therapies.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains to be fully elucidated; however, the presence of the pyrrolidine ring may influence absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity assessments are critical for determining the safety profile in preclinical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- Structure : Shares the 4-fluorophenyl ketone group but replaces the pyrimidine-pyrrolidine moiety with a simpler pyrrolidine-pentyl chain.
- This compound lacks the oxygen linker between pyrrolidine and pyrimidine, which may alter solubility and binding kinetics .
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate
- Structure: Contains a fluorinated chromenone core and pyrazolo-pyrimidine group.
- The additional fluorine atoms increase electronegativity and metabolic stability compared to the target compound .
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
- Structure: Features a pyridinone core with bromophenyl and methoxyphenyl substituents.
- Key Differences: The pyridinone ring provides hydrogen-bonding sites absent in the target compound. Bromine substituents enhance lipophilicity and halogen bonding, whereas the target compound’s dimethylpyrimidine group may favor hydrophobic interactions .
Structural and Functional Analysis
Research Findings and Gaps
- Target Compound: No direct biological or ADMET data were identified in the reviewed sources. Its structural analogs, such as pyridin-2(1H)-one derivatives, demonstrate antioxidant (up to 79.05% DPPH scavenging) and antibacterial activity (moderate inhibition against S. aureus and E. coli) .
- Structural Advantages: The pyrimidine-pyrrolidine linkage may improve blood-brain barrier penetration compared to bulkier analogs like chromenone derivatives.
- Limitations : The lack of fluorine atoms on the aromatic ring (compared to multi-fluorinated compounds) might reduce target affinity in fluorophilic environments .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one, and what challenges arise during purification?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrimidine core, followed by functionalization with a pyrrolidine moiety and fluorophenyl group. Key steps include nucleophilic substitution (e.g., coupling of the pyrrolidine oxygen to pyrimidine) and ketone formation. Common reagents include coupling agents like EDCI or DCC, with solvents such as DMF or THF. Purification often requires column chromatography or recrystallization, with monitoring via TLC or HPLC . Challenges include low yields in coupling steps due to steric hindrance and solubility issues of intermediates.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions, particularly distinguishing pyrrolidine conformers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHFNO).
- X-ray Crystallography : Resolves ambiguities in stereochemistry when crystalline derivatives are obtainable .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Forced Degradation : Exposure to light (ICH Q1B), humidity (40–75% RH), and elevated temperatures (40–60°C) over weeks, with periodic HPLC analysis to detect degradation products .
- Solution Stability : Solubility in DMSO or ethanol monitored via UV-Vis spectroscopy to detect aggregation or precipitation .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrimidine ring be optimized to enhance bioactivity?
- Methodological Answer :
- Protecting Group Strategies : Use of Boc or Fmoc groups to block reactive sites (e.g., pyrrolidine nitrogen) during pyrimidine modification .
- Catalyst Screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups at specific positions.
- Computational Modeling : DFT calculations predict electronic effects of substituents on pyrimidine reactivity, guiding experimental design .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. off-target effects)?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™ for kinase inhibition) with cellular viability assays (MTT) to distinguish target-specific effects from cytotoxicity .
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations (e.g., fluorophenyl→chlorophenyl) to isolate structural determinants of activity .
Q. How can molecular docking studies improve understanding of the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology to known pyrimidine-binding domains (e.g., kinases, GPCRs).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking, validated by molecular dynamics simulations (200 ns trajectories) to assess binding stability .
- Experimental Validation : Compare docking scores with IC values from enzymatic assays to refine scoring functions .
Q. What strategies mitigate reproducibility issues in synthesizing enantiomerically pure pyrrolidine derivatives?
- Methodological Answer :
- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective epoxidation or Shi epoxidation for precursor control.
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) post-synthesis .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in logP values between computational predictions and experimental measurements?
- Methodological Answer :
- Experimental LogP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation.
- Computational Adjustments : Apply correction factors in software like MarvinSuite to account for ionization states (pKa ∼8.5 for pyrrolidine nitrogen) .
- QSAR Validation : Compare with structurally similar compounds (e.g., pyrimidine-pyrrolidine hybrids) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
